![molecular formula C11H24N2 B1586714 1-Heptylpiperazine CAS No. 82502-77-0](/img/structure/B1586714.png)
1-Heptylpiperazine
Overview
Description
1-Heptylpiperazine (1-HP) is a chemical compound that belongs to the class of piperazine derivatives. It is a seven-membered heterocyclic compound that is widely used in scientific research. 1-HP has been found to exhibit various pharmacological activities, including antitumor, antiviral, and antimicrobial effects.
Scientific Research Applications
Drug Discovery
Piperazine, which includes 1-Heptylpiperazine, ranks as the third most common nitrogen heterocycle in drug discovery . It is a key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra .
Medicinal Chemistry
Piperazine is widely used in medicinal chemistry . The structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions .
C–H Functionalization
Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This has opened up new possibilities for the synthesis of functionalized piperazines .
Anxiolytic Properties
Piperazine is prevalent in diverse pharmacological agents with anxiolytic properties . This makes it a valuable compound in the development of treatments for anxiety disorders .
Antiviral Properties
Piperazine also has antiviral properties . This makes it a key component in the development of antiviral drugs .
Cardioprotective Properties
Piperazine is used in the development of cardioprotective drugs . This is due to its ability to protect the heart from damage .
Anticancer Properties
Piperazine-containing hybrid heterocycles have been highlighted for their anticancer applications . Several patents have been approved for the anticancer activity of piperazine heterocycles .
Antidepressant Properties
Piperazine is prevalent in pharmacological agents with antidepressant properties . This makes it a valuable compound in the development of treatments for depression .
Mechanism of Action
Target of Action
1-Heptylpiperazine is a piperazine derivative . Piperazine derivatives have been found to interact with various targets, including the Histamine H3 receptor (H3R) and sigma-1 receptors (σ1R) . These receptors play crucial roles in various biological functions and are potential targets for therapeutic intervention.
Mode of Action
The interaction of 1-Heptylpiperazine with its targets involves the formation of a complex that can influence the activity of these receptors . .
Biochemical Pathways
Piperazine derivatives have been associated with various pathways, including those involved in cell metabolism and regulation of metabolic pathways . The impact of 1-Heptylpiperazine on these pathways and their downstream effects would need further exploration.
Pharmacokinetics
The adme properties of a drug-like molecule are strongly influenced by its physicochemical parameters
Result of Action
Some piperazine compounds have been found to induce apoptosis in cancer cells
Action Environment
Factors such as ph, temperature, and presence of other molecules can influence the action of similar compounds
properties
IUPAC Name |
1-heptylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2/c1-2-3-4-5-6-9-13-10-7-12-8-11-13/h12H,2-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFSNSPNXPELQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371414 | |
Record name | 1-Heptylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
82502-77-0 | |
Record name | 1-Heptylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 82502-77-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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